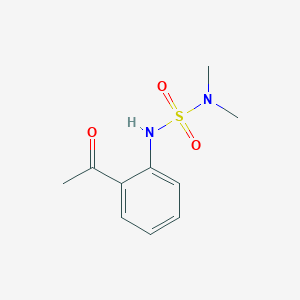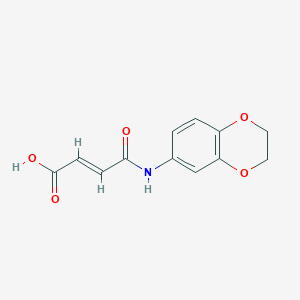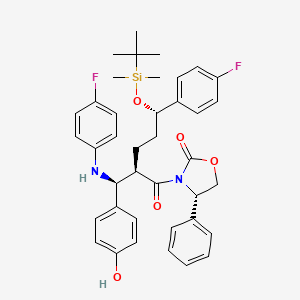
(S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)pentanoyl)-4-phenyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)pentanoyl)-4-phenyloxazolidin-2-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)pentanoyl)-4-phenyloxazolidin-2-one involves several steps, including the protection of hydroxyl groups, formation of amide bonds, and the introduction of fluorophenyl groups. The reaction conditions typically require the use of protecting groups such as tert-butyldimethylsilyl (TBDMS) to prevent unwanted reactions at specific sites. Common reagents include silylating agents, coupling reagents like EDCI or DCC, and bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting the most efficient catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)pentanoyl)-4-phenyloxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH4 or LiAlH4.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)
Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)
Substitution: NaOH (Sodium hydroxide), KOH (Potassium hydroxide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or carboxylic acids, while reduction of carbonyl groups will produce alcohols.
Scientific Research Applications
(S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)pentanoyl)-4-phenyloxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)pentanoyl)-4-phenyloxazolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-5-(4-chlorophenyl)-2-((S)-((4-chlorophenyl)amino)(4-hydroxyphenyl)methyl)pentanoyl)-4-phenyloxazolidin-2-one
- (S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-5-(4-bromophenyl)-2-((S)-((4-bromophenyl)amino)(4-hydroxyphenyl)methyl)pentanoyl)-4-phenyloxazolidin-2-one
Uniqueness
The presence of fluorophenyl groups in (S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)pentanoyl)-4-phenyloxazolidin-2-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This distinguishes it from similar compounds with different halogen substitutions.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C39H44F2N2O5Si |
|---|---|
Molecular Weight |
686.9 g/mol |
IUPAC Name |
(4S)-3-[(2R,5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C39H44F2N2O5Si/c1-39(2,3)49(4,5)48-35(27-11-15-29(40)16-12-27)24-23-33(37(45)43-34(25-47-38(43)46)26-9-7-6-8-10-26)36(28-13-21-32(44)22-14-28)42-31-19-17-30(41)18-20-31/h6-22,33-36,42,44H,23-25H2,1-5H3/t33-,34-,35+,36-/m1/s1 |
InChI Key |
ZTLPJWZDLKIQJU-PEDCNLCOSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CC[C@H]([C@@H](C1=CC=C(C=C1)O)NC2=CC=C(C=C2)F)C(=O)N3[C@H](COC3=O)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CCC(C(C1=CC=C(C=C1)O)NC2=CC=C(C=C2)F)C(=O)N3C(COC3=O)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


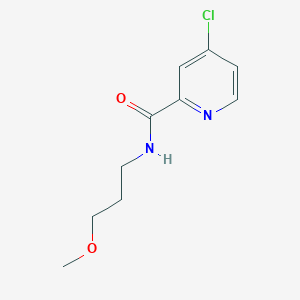
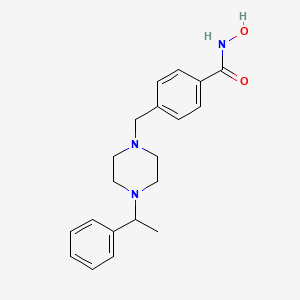
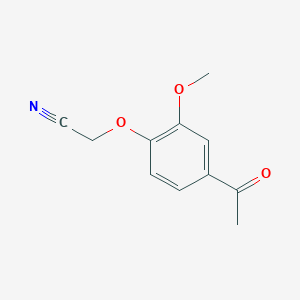
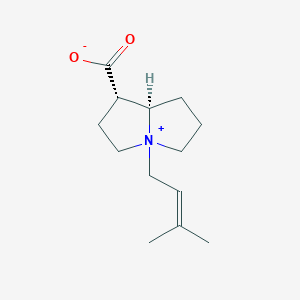
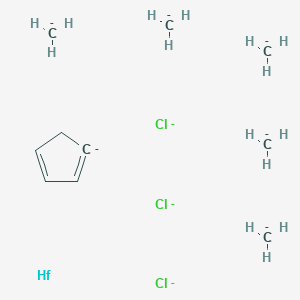
![1'-(2-Ethylphenyl)-5-isopropyl-1',7'-dihydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(5'H)-dione](/img/structure/B14890176.png)
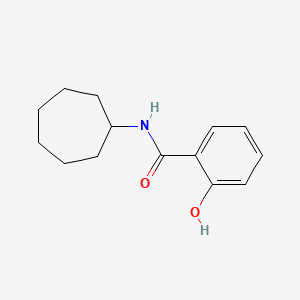
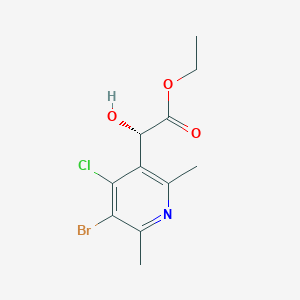
![N~1~-[(E)-(5-phenylfuran-2-yl)methylidene]-1H-benzimidazole-1,2-diamine](/img/structure/B14890188.png)
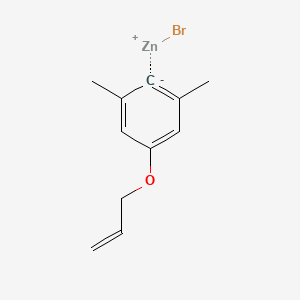
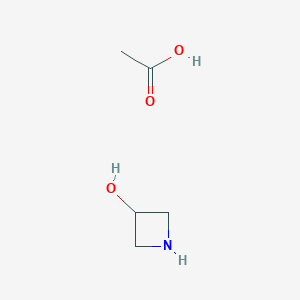
![2-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14890204.png)
